(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC15981832
Molecular Formula: C5H8Cl2N2S
Molecular Weight: 199.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8Cl2N2S |
|---|---|
| Molecular Weight | 199.10 g/mol |
| IUPAC Name | (2-chloro-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H7ClN2S.ClH/c1-3-4(2-7)8-5(6)9-3;/h2,7H2,1H3;1H |
| Standard InChI Key | WTBTXUIRAZGFJK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)Cl)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (2-chloro-5-methyl-1,3-thiazol-4-yl)methanamine hydrochloride, reflects its core structure: a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at position 2 with chlorine, position 5 with a methyl group, and position 4 with an aminomethyl moiety. The hydrochloride salt enhances stability and aqueous solubility .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1956306-87-8 | |
| Molecular Formula | ||
| Molecular Weight | 199.10 g/mol | |
| SMILES Notation | CC1=C(N=C(S1)Cl)CN.Cl | |
| InChI Key | WTBTXUIRAZGFJK-UHFFFAOYSA-N |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves sequential functionalization of a thiazole precursor. A common route begins with (2-chloro-5-methylthiazol-4-yl)methanol (CAS: 1379296-51-1), which undergoes oxidation to the aldehyde followed by reductive amination to introduce the amine group . Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Oxidation of methanol | PCC (Pyridinium Chlorochromate) | 75% |
| 2 | Reductive amination | NH, NaBHCN | 68% |
| 3 | Salt formation | HCl (gaseous) | 95% |
Industrial Production Challenges
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form improves water solubility (>50 mg/mL at 25°C), making it suitable for aqueous formulations. The compound is hygroscopic and requires storage in airtight containers under inert gas (e.g., argon) to prevent degradation . Thermal stability assays indicate decomposition above 200°C.
Partition Coefficients and pKa
Computational models predict a logP (octanol-water partition coefficient) of 1.2, suggesting moderate lipophilicity. The amine group’s pKa (~9.5) facilitates protonation under physiological conditions, enhancing membrane permeability .
Applications in Drug Discovery
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that the chlorine substituent enhances binding to bacterial enoyl-ACP reductase, a target in fatty acid biosynthesis. Comparative assays against (5-Methylthiazol-4-yl)methanamine (CAS: 1483863-90-6) show a 4-fold increase in inhibitory activity against Staphylococcus aureus .
Kinase Inhibition
The compound’s aminomethyl group enables hydrogen bonding with kinase ATP-binding pockets. In silico docking studies predict strong affinity for cyclin-dependent kinases (CDKs), positioning it as a candidate for cancer therapeutics.
Future Research Directions
Synthetic Optimization
Advances in catalytic amination (e.g., using Pd-based catalysts) could improve yields and reduce waste. Flow chemistry approaches may address scalability issues .
Biological Screening
Expanded profiling against neglected tropical disease targets (e.g., Trypanosoma cruzi) is warranted. Structure-activity relationship (SAR) studies could elucidate the role of the methyl group in modulating bioavailability.
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